molecular formula C23H25FN2O6S2 B2718995 C23H25FN2O6S2 CAS No. 868212-36-6

C23H25FN2O6S2

Cat. No.: B2718995
CAS No.: 868212-36-6
M. Wt: 508.58
InChI Key: DYXYVQLVKXXUPG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C23H25FN2O6S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H25FN2O6S2 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Introduction of functional groups: Functional groups such as fluorine, sulfonyl, and methoxy groups are introduced through substitution reactions.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    High-pressure reactions: Utilizing high pressure to drive the reactions to completion.

    Catalytic processes: Employing catalysts to enhance reaction rates and selectivity.

    Purification techniques: Using chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C23H25FN2O6S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

C23H25FN2O6S2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of C23H25FN2O6S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

C23H25FN2O6S2: can be compared with other similar compounds to highlight its uniqueness:

    Similar compounds: Compounds with similar structures include those with sulfonyl, fluorine, and methoxy groups.

    Uniqueness: The presence of specific functional groups and the overall molecular structure contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O6S2/c1-32-23-11-7-6-10-22(23)26(34(30,31)21-8-4-3-5-9-21)17-20(27)16-25(33(2,28)29)19-14-12-18(24)13-15-19/h3-15,20,27H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXYVQLVKXXUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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